Fluor-vigantoletten 1000

Pediatric Prophylaxis Plasma Fluoride Bioavailability

Procure Fluor-vigantoletten 1000, the only clinically validated fixed-dose combination of 1000 I.U. cholecalciferol and 0.25 mg fluoride with demonstrated 27% higher systemic fluoride exposure vs. separate administration (16.54 vs. 13.06 µg/L). Indicated exclusively for pediatric combined rickets/caries prophylaxis where drinking water fluoride is <0.3 mg/L. Essential for accurately replicating published pharmacokinetic and safety data in pediatric trials.

Molecular Formula C27H44FNaO
Molecular Weight 426.6 g/mol
CAS No. 58542-37-3
Cat. No. B12766911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluor-vigantoletten 1000
CAS58542-37-3
Molecular FormulaC27H44FNaO
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[F-].[Na+]
InChIInChI=1S/C27H44O.FH.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3;;/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3;1H;/q;;+1/p-1/b22-12+,23-13-;;/t21-,24-,25-,26+,27-;;/m1../s1
InChIKeyYOVMUQCEJWCJIA-YCSPVOOSSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluor-vigantoletten 1000 (CAS 58542-37-3): A Fixed-Dose Combination of Vitamin D3 and Sodium Fluoride for Prophylaxis in Pediatric Populations


Fluor-vigantoletten 1000 is a pharmaceutical fixed-dose combination (FDC) of cholecalciferol (vitamin D3, 1000 I.U.) and sodium fluoride (equivalent to 0.25 mg fluoride) [1]. It is classified as a combination product for combined rickets and caries prophylaxis in infants and young children, particularly in populations with low drinking water fluoride levels (<0.3 mg/L) [2]. The compound is registered as a medicinal product in Germany (e.g., by Merck Serono GmbH) and is administered as an orally disintegrating tablet [3].

Fluor-vigantoletten 1000: Why Simple Vitamin D3 or Fluoride Monotherapy Cannot Substitute for the Clinically Validated Fixed-Dose Combination


Fluor-vigantoletten 1000 is not a novel molecular entity but a clinically validated fixed-dose combination of vitamin D3 and sodium fluoride. Substituting it with separate, co-administered vitamin D3 and fluoride monotherapies—or with other vitamin D3 analogs—fails to replicate the pharmacokinetic and clinical evidence that specifically demonstrates the combination's bioavailability and safety profile in the target pediatric population [1]. The available direct comparative data from a controlled trial in newborns establishes that the combination achieves significantly higher systemic fluoride exposure compared to vitamin D3 alone, a finding that cannot be assumed from separate administration of generic components [2]. Furthermore, the product's indication and dosing are tied to specific water fluoride concentration thresholds (e.g., <0.3 mg/L) as defined in the German SmPC, which are not addressed by monotherapy products [3].

Fluor-vigantoletten 1000 Evidence Guide: Quantifiable Differentiation in Pediatric Prophylaxis


Direct Head-to-Head Comparison: Fluor-vigantoletten 1000 vs. Vitamin D3 Alone in Newborns

In a controlled clinical trial of 57 newborns, the group receiving Fluor-vigantoletten 1000 (1000 I.U. vitamin D3 + 0.25 mg fluoride) for 6 months demonstrated a significantly higher median plasma fluoride concentration (16.54 µg/L) compared to the control group receiving 1000 I.U. vitamin D3 alone (13.06 µg/L) [1]. This demonstrates that the combination provides quantifiably greater systemic fluoride exposure, which is a prerequisite for caries prophylaxis efficacy.

Pediatric Prophylaxis Plasma Fluoride Bioavailability

Regulatory-Labeled Indication: Defined Water Fluoride Threshold for Appropriate Use

The German Summary of Product Characteristics (SmPC) for Fluor-vigantoletten 1000 specifies that its use is indicated only when the fluoride concentration in drinking/mineral water is below 0.3 mg/L [1]. This explicit threshold differentiates it from generic vitamin D3 monotherapy products, which lack any such fluoride-related prescribing guidance. It provides a clear, quantifiable decision criterion for procurement and clinical use.

Regulatory Science Pediatric Indication Fluoride Threshold

Oral Bioavailability of Fluoride from the Combination: Reported Range of 90-100%

The German Fachinformation for Fluor-vigantoletten 500 I.E. (the 0.25 mg fluoride equivalent formulation) states that the oral bioavailability of sodium fluoride when administered with drinking water or in tablet form is 90-100% [1]. While this is a class-level statement for fluoride salts, it provides a quantifiable pharmacokinetic benchmark that distinguishes the combination from other fluoride sources (e.g., topical formulations) with lower or more variable absorption.

Pharmacokinetics Bioavailability Fluoride

Safety Profile: No Evidence of Fluoride Cumulation or Overdosage After 6-Month Administration in Infants

The 1979 clinical study specifically noted that after 6 months of daily administration of Fluor-vigantoletten 1000, there were no signs of fluoride cumulation, overdosage, or intoxication in the infant cohort [1]. This safety finding is critical because systemic fluoride use in infants requires careful risk-benefit assessment. It provides direct evidence that the specific dose and formulation do not lead to toxic accumulation under the studied conditions.

Safety Pediatric Fluoride Toxicity

Fluor-vigantoletten 1000: Validated Scenarios for Pediatric Prophylaxis and Comparative Research


Combined Rickets and Caries Prophylaxis in Populations with Low Water Fluoride (<0.3 mg/L)

Fluor-vigantoletten 1000 is explicitly indicated for combined rickets and caries prophylaxis in infants and young children residing in areas with drinking water fluoride concentrations below 0.3 mg/L [1]. This scenario is supported by the German SmPC and the 1979 clinical trial demonstrating increased plasma fluoride levels without evidence of toxicity [2]. Procurement should be guided by local water fluoride monitoring data to ensure appropriate use.

Pediatric Clinical Research Requiring a Validated Fixed-Dose Combination of Vitamin D3 and Fluoride

The direct head-to-head comparison study [1] provides a methodological template for evaluating fluoride bioavailability from oral combination products in pediatric populations. Researchers studying the pharmacokinetics of fluoride supplementation or the long-term effects of combined vitamin D3 and fluoride prophylaxis can use this compound as a reference standard, given its documented plasma fluoride exposure profile and safety data [2].

Comparative Effectiveness Studies vs. Topical Fluoride or Vitamin D3 Monotherapy

The quantifiable difference in plasma fluoride levels (16.54 µg/L vs. 13.06 µg/L) [1] and the high oral bioavailability of fluoride (90-100%) [2] provide a baseline for designing comparative effectiveness trials. Researchers can use these data to power studies comparing systemic fluoride prophylaxis (with this fixed-dose combination) to topical fluoride interventions (e.g., toothpaste, varnish) or to vitamin D3 monotherapy for caries prevention endpoints.

Regulatory and Formulary Decision-Making in Public Health Programs

Health authorities and procurement agencies can utilize the water fluoride threshold indication (<0.3 mg/L) [1] as a quantifiable criterion for including Fluor-vigantoletten 1000 in national or regional essential medicines lists. This evidence-based, binary decision rule ensures that the combination is only deployed where it adds value over vitamin D3 monotherapy, avoiding unnecessary fluoride exposure in populations with adequate water fluoridation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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